3-Amino-N-cyclobutyl-5-ethynylbenzamide
Description
3-Amino-N-cyclobutyl-5-ethynylbenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen and an ethynyl substituent at the 5-position of the benzene ring. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or modulators of protein-protein interactions.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-amino-N-cyclobutyl-5-ethynylbenzamide |
InChI |
InChI=1S/C13H14N2O/c1-2-9-6-10(8-11(14)7-9)13(16)15-12-4-3-5-12/h1,6-8,12H,3-5,14H2,(H,15,16) |
InChI Key |
UYHOIUHRQIOONT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)N)C(=O)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclobutyl-5-ethynylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Cyclobutyl Group Addition: The cyclobutyl group can be added through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amino group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclobutyl-5-ethynylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the benzamide core.
Reduction: Alkenyl or alkyl derivatives of the ethynyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-cyclobutyl-5-ethynylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclobutyl-5-ethynylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Amino-N-cyclobutyl-5-ethynylbenzamide with four analogs from the provided evidence, focusing on molecular properties, substituent effects, and safety profiles.
Molecular and Structural Properties
Table 1: Comparative Molecular Data
*Estimated based on structural analysis; †Predicted from functional groups.
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s molecular weight (~213 g/mol) is lower than benzyl (240 g/mol) and cyclopropyl-oxadiazole (286 g/mol) analogs due to the compact cyclobutyl group and ethynyl substituent .
Hydrogen-Bonding Capacity :
- Ethoxy and oxadiazole substituents enhance hydrogen-bond acceptor counts (e.g., 4 in , 5 in ), which may improve solubility or target binding .
- The ethynyl group in the target compound contributes only weakly to hydrogen bonding, prioritizing hydrophobic interactions.
Ring Systems and Rigidity: Cyclobutyl vs. Oxadiazole in introduces aromatic heterocyclic character, enhancing metabolic stability but complicating synthesis.
Key Observations:
- Cyclobutyl vs.
- Heterocyclic Risks : The oxadiazole-containing compound is classified as an irritant, highlighting the need for protective equipment during synthesis .
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